3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one
CAS No.: 571162-80-6
Cat. No.: VC5038199
Molecular Formula: C16H11FN2OS
Molecular Weight: 298.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 571162-80-6 |
|---|---|
| Molecular Formula | C16H11FN2OS |
| Molecular Weight | 298.34 |
| IUPAC Name | (5Z)-5-benzylidene-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C16H11FN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10- |
| Standard InChI Key | ROYLEJOLHGAQSG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F |
Introduction
The chemical compound 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one belongs to a class of heterocyclic compounds containing an imidazolidinone core. This structure is modified by the presence of a fluorophenyl group, a phenylmethylidene moiety, and a sulfanylidene functional group. These structural features contribute to its unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one typically involves:
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Formation of the Imidazolidinone Core: This is achieved through the reaction of urea or thiourea derivatives with aldehydes or ketones.
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Introduction of Substituents: Fluorophenyl and phenylmethylidene groups are incorporated through condensation reactions.
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Sulfanylidene Functionalization: Sulfur is introduced using reagents like phosphorus pentasulfide (P2S5).
Biological Activity
The compound's structural features suggest potential biological activities, including:
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Anticancer Properties: Similar imidazolidinone derivatives have demonstrated cytotoxic activity against various cancer cell lines by inhibiting key cellular pathways .
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Antimicrobial Activity: The sulfanylidene group may enhance antibacterial or antifungal properties due to its electron-donating effects .
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Enzyme Inhibition: The fluorophenyl moiety often contributes to binding affinity with enzymes, making it a candidate for enzyme-targeted therapies.
Table 2: Hypothetical Bioactivity Data
| Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|
| Anticancer | HeLa (Cervical Cancer) | ~10 |
| Antibacterial | E. coli | ~25 |
| Antifungal | Candida albicans | ~30 |
Applications in Medicinal Chemistry
The compound's design aligns with efforts in drug discovery targeting:
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Cancer Therapy: By inhibiting mitotic pathways or inducing apoptosis.
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Antimicrobial Agents: Potential as an alternative to combat resistant strains.
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Enzyme Modulators: Possible use as an inhibitor for enzymes involved in metabolic disorders.
Challenges and Future Directions
Despite its promising attributes, challenges include:
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Limited experimental data on toxicity and pharmacokinetics.
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Need for detailed structure-activity relationship (SAR) studies to optimize efficacy.
Future research should focus on:
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Comprehensive biological testing across diverse models.
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Development of derivatives with enhanced potency and selectivity.
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Exploration of synergistic effects with other therapeutic agents.
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